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Compound of Interest

Compound Name: Hafnium, tetrakis(dimethylamino)-

Cat. No.: B012279

Hafnium, tetrakis(dimethylamino)-, with the CAS number 19782-68-4 and commonly
abbreviated as TDMAH, is an organometallic compound of significant interest in advanced
materials science and semiconductor fabrication. This guide provides a comprehensive
technical overview for researchers and industry professionals, focusing on the synthesis,
properties, and applications of this critical precursor. TDMAH's primary value lies in its role as a
highly effective precursor for depositing thin films of hafnium-based materials, such as hafnium
oxide (HfOz2), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1]
Hafnium oxide is a high-k dielectric material essential for manufacturing next-generation CMOS
and DRAM devices, where it replaces traditional silicon dioxide to enable smaller, more efficient
transistors.[1] The physicochemical properties of TDMAH make it well-suited for these
processes, offering sufficient volatility and reactivity under controlled conditions.[1]

Physicochemical Properties and Specifications

TDMAH is a solid with a low melting point, appearing as colorless to pale yellow crystals.[2][3]
[4] Its high reactivity, particularly with moisture, necessitates careful handling in inert
atmospheres.[5][6] A summary of its key properties is presented below.
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Property Value Source(s)
CAS Number 19782-68-4 [51[7]
Molecular Formula CsH24HfNa4 [518]
Molecular Weight 354.79 g/mol [51[8]

Colorless to pale yellow low-
Appearance ] ] [2][4][6]
melting solid/crystals

Melting Point 26-29 °C (79-84 °F) [2][6]
- _ 85 °C @ 0.1 mmHg; 60 °C @
Boiling Point [21[3][€]
0.01 hPa
Density 1.098 g/mL at 25 °C [6]
Flash Point 43 °C (109 °F) [2][6]

Synthesis: A Streamlined Approach

The synthesis of TDMAH is typically achieved through the reaction of a lithium amide with
hafnium tetrachloride (HfCls). A notable synthetic method is designed to enhance efficiency and
simplify purification by avoiding the difficult filtration of fine lithium chloride (LIiCl) salt
byproducts.[1] This process begins with the in-situ formation of lithium dimethylamide, which is
then reacted directly with solid HfCla.[1]

The overall reaction is: 4 LIN(CH3s)2 + HfCla — Hf(N(CHs)2)a + 4 LICl

Experimental Protocol: Optimized Synthesis of
TDMAH][2]

e Preparation of Lithium Dimethylamide: Under an inert argon atmosphere, add dimethylamine
to a three-necked flask containing n-hexane as the solvent. Cool the mixture to between
-40°C and -80°C.

e Lithiation: Slowly add n-butyllithium solution dropwise to the flask, maintaining the low
temperature. The molar ratio of dimethylamine to n-butyllithium should be approximately
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1.1:1. Allow the mixture to stir for 10 hours to ensure complete formation of lithium
dimethylamide.

e Reaction with Hafnium Tetrachloride: Add solid hafnium tetrachloride to the reaction mixture.
The molar ratio of HfCla to the initially added n-butyllithium should be around 1:4.1. Allow the
system's temperature to rise to between 20°C and 60°C.

e Reaction Completion: Stir the reaction mixture vigorously for 24-30 hours under the inert
atmosphere to ensure the reaction goes to completion.

o Solvent Removal: After the reaction period, remove the n-hexane solvent via distillation at
atmospheric pressure. The use of a hydrocarbon solvent like n-hexane is a key choice, as it
simplifies this step and reduces the toxicity profile of the reaction.[1]

e Product Isolation: Once the solvent is fully removed, purify the resulting TDMAH product by
vacuum distillation, collecting the fraction at 80-85°C and 2-5 mmHg.[1]

This method's primary advantage is the circumvention of filtering the fine LiCl precipitate, which
is notoriously difficult and time-consuming in traditional methods.[1]
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A streamlined synthesis workflow for TDMAH.

Core Application: Precursor for Atomic Layer
Deposition (ALD)
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TDMAH is a premier precursor for the ALD of hafnium-based thin films, a process prized for its
ability to deposit uniform, conformal coatings with atomic-level precision.[10] This technique is
crucial in semiconductor manufacturing for creating the high-k dielectric gate oxide layer (HfO2)
in transistors.[11] TDMAH is particularly advantageous as it allows for film deposition at lower
temperatures compared to other precursors.[12]

The ALD process is a cycle of self-limiting surface reactions. For depositing HfOz, a typical
cycle involves sequential pulses of TDMAH and a co-reactant, commonly water (H20), into the
reaction chamber.[11]

The Four Steps of a TDMAH/H20 ALD Cycle

o TDMAH Pulse: A pulse of vaporized TDMAH is introduced into the reactor. The TDMAH
molecules react with the hydroxyl (-OH) groups on the substrate surface, releasing
dimethylamine as a byproduct. This reaction continues until all available surface sites are
occupied, making the step self-limiting.

e Purge 1: Aninert gas, such as nitrogen, is flushed through the chamber to remove any
unreacted TDMAH and the dimethylamine byproduct.

e H20 Pulse: A pulse of water vapor is introduced. The water molecules react with the
dimethylamido ligands on the newly formed surface layer, creating new hydroxyl groups and
releasing more dimethylamine. This step is also self-limiting.

e Purge 2: The inert gas is used again to purge the chamber of excess water vapor and
byproducts, preparing the surface for the next TDMAH pulse.

Repeating this cycle allows for the layer-by-layer growth of a high-purity HfO2 film.[11] The
same principle applies to the deposition of other materials, such as hafnium sulfide (HfSz)
using H2S as the co-reactant or hafnium nitride (HfsN4) using ammonia.[10]
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The four-step cycle of Atomic Layer Deposition using TDMAH and H:z0.

Safety, Handling, and Storage

The utility of TDMAH is counterbalanced by its hazardous nature. Strict adherence to safety
protocols is non-negotiable.

e Primary Hazards: TDMAH is classified as a flammable solid that releases flammable gas
upon contact with water.[5][6][7] It causes severe skin burns and eye damage.[5][6][7]

o Handling: All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or
argon) in a properly functioning chemical fume hood or glovebox.[2][7] Contact with moisture
or air must be strictly avoided.[6][7] Sources of ignition such as heat, sparks, or open flames
must be eliminated from the handling area.[5][6]
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e Personal Protective Equipment (PPE): A complete protective suit, including flame-retardant
antistatic clothing, chemical-resistant gloves, and full-face protection (eyeshields and face
shield), is mandatory.[5][6] Respiratory protection, such as a full-face respirator with
appropriate cartridges, should be used where risk assessment deems it necessary.[2]

o Storage: The compound must be stored in a tightly sealed container in a dry, well-ventilated,
and secure location.[5][7] It should be stored under an inert gas to maintain its integrity.[6][7]
Never allow the product to come into contact with water during storage.[5][7]

» Spills and Fire: In case of a spill, contain the spillage with a dry, inert binding material like
sand or vermiculite and place it in a sealed container for disposal.[2] For fires, use dry sand,
dry chemical, or alcohol-resistant foam. Do not use water, as it reacts violently with the
material.[5][7]

Conclusion

Hafnium, tetrakis(dimethylamino)- is an indispensable precursor in the fabrication of
advanced electronic devices. Its ability to facilitate the low-temperature deposition of high-
quality, conformal hafnium-based thin films via ALD and CVD is central to its value. However,
its utility is paired with significant handling risks, including high reactivity with water and air,
flammability, and corrosivity. A thorough understanding of its properties, synthesis, and
stringent safety protocols is essential for its effective and safe application in research and
industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of a High-Purity
Precursor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012279#hafnium-tetrakis-dimethylamino-cas-
number-19782-68-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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